5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI)

Description

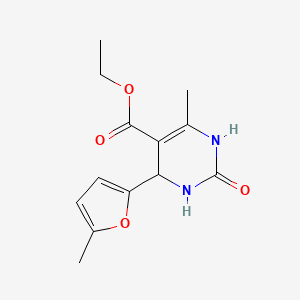

The compound 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-, ethyl ester (9CI) is a substituted tetrahydro-pyrimidine derivative. Its structure features:

- A tetrahydro-pyrimidine ring (1,2,3,4-tetrahydro) with a 2-oxo group at position 2.

- A methyl group at position 6.

- A 5-methyl-2-furanyl substituent at position 4, which introduces a heteroaromatic furan moiety.

- An ethyl ester functional group at the carboxylic acid position, enhancing lipophilicity compared to the free acid form.

Its structural features suggest reactivity influenced by the electron-rich furan ring and ester group, which may impact solubility and metabolic stability .

Properties

IUPAC Name |

ethyl 6-methyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVIOSJFVHTZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

- Anticancer Activity : Several studies have indicated that derivatives of pyrimidinecarboxylic acids exhibit significant anticancer properties. Research has focused on the synthesis of new derivatives to enhance efficacy against various cancer cell lines. For instance, compounds similar to 5-Pyrimidinecarboxylic acid have been shown to inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The compound's structure allows it to act against a variety of pathogens. Studies have demonstrated that certain pyrimidine derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Research has also explored the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to 5-Pyrimidinecarboxylic acid have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

- Pesticide Development : The unique chemical structure of 5-Pyrimidinecarboxylic acid makes it suitable for developing new pesticides. Its efficacy against specific pests has been evaluated, showing promise in improving crop yields while minimizing environmental impact .

- Herbicide Formulation : Some derivatives have been tested for their herbicidal properties, demonstrating the ability to inhibit the growth of certain weed species without harming crops .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated various pyrimidine derivatives for their anticancer activity. The results indicated that modifications on the pyrimidine ring could significantly enhance cytotoxicity against breast cancer cell lines, paving the way for future drug development based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, researchers synthesized several pyrimidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased potency against resistant strains, highlighting the potential for developing new antimicrobial agents from this class of compounds.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidinecarboxylic acid esters from the provided evidence. Key differences in substituents, molecular properties, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

The furan’s electron-rich nature may also increase oxidative metabolic susceptibility . Phenyl () and dioxo () substituents alter electronic and steric profiles, affecting binding affinity and solubility.

Ester Group Modifications: The ethyl ester in the target compound and –2 balances lipophilicity and hydrolysis rates. In contrast, the 2-(phenylamino)ethyl ester () adds steric bulk and hydrogen-bonding capacity, which may prolong half-life but reduce oral bioavailability .

Physicochemical Properties :

- The target compound’s estimated molecular weight (~294.3) is lower than ’s dichlorophenyl derivative (~490.35), suggesting better bioavailability. However, it is less polar than the dianion in , which is highly water-soluble but membrane-impermeable .

Synthetic Accessibility :

- The parent 5-pyrimidinecarboxylic acid () serves as a precursor for ester derivatives. Its commercial availability (CAS 4595-61-3) facilitates derivatization, though introducing the 5-methyl-2-furanyl group may require specialized coupling reagents .

Research Implications

While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide critical insights:

- ’s dichlorophenyl-piperazine derivative highlights the role of halogenation in enhancing target affinity, though at the cost of increased molecular weight .

- ’s 4-methoxyphenyl group demonstrates how electron-donating substituents improve solubility, a property that could be leveraged in the target compound’s optimization .

Further studies should explore the 5-methyl-2-furanyl moiety’s metabolic stability and synthetic routes to this understudied derivative.

Biological Activity

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-, ethyl ester (9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), drawing on various research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 260.288 g/mol. Its structure features a pyrimidine ring substituted with a tetrahydro moiety and an ethyl ester group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 260.288 g/mol |

| Density | 1.169 g/cm³ |

| Boiling Point | 386.3 °C at 760 mmHg |

| Melting Point | 202-203 °C |

Anti-Inflammatory Effects

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. A study highlighted that various substituted pyrimidines effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 values for some derivatives ranged from 0.04 to 42.1 μM against COX-2, demonstrating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Antimicrobial Activity

Pyrimidine derivatives have shown broad-spectrum antimicrobial activity against various pathogens. A literature review reported that these compounds possess significant antibacterial, antifungal, and antiviral properties. Specifically, they have been effective against viruses such as polio and herpes viruses, as well as exhibiting antituberculosis activity .

Antioxidant Properties

The antioxidant capacity of pyrimidine derivatives is also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is influenced by their structural features. Modifications at specific positions on the pyrimidine ring can enhance their pharmacological effects:

- Electron-donating groups : Substituents like methyl or methoxy groups at position 6 have been shown to improve anti-inflammatory activity.

- Furan moiety : The presence of furan rings has been associated with increased antimicrobial potency.

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation compared to control groups. For instance, compounds with specific substituents exhibited ED50 values comparable to indomethacin, a widely used anti-inflammatory drug .

Clinical Relevance

The potential therapeutic applications of these compounds extend to treating chronic inflammatory diseases and infections resistant to conventional therapies. Their diverse mechanisms of action make them promising candidates for further clinical exploration.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Answer: The compound can be synthesized via a Biginelli-like multicomponent reaction, involving a β-keto ester (e.g., ethyl acetoacetate), a substituted furan carboxaldehyde (e.g., 5-methyl-2-furaldehyde), and urea or thiourea derivatives. Key steps include cyclocondensation under acidic catalysis (e.g., HCl or p-TsOH) and reflux conditions. Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) improve solubility of intermediates.

- Catalyst screening : Lewis acids like FeCl₃ or ZnCl₂ may enhance cyclization efficiency .

- Temperature control : Gradual heating (70–90°C) minimizes side reactions like ester hydrolysis.

Q. Q2. How can researchers validate the structural integrity of the synthesized compound?

Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the tetrahydro-pyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups) and the 5-methylfuran substituent (δ 6.2–6.8 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass (calculated via molecular formula C₁₅H₁₈N₂O₅) .

- X-ray crystallography : Resolve ambiguities in stereochemistry at the 4-position of the pyrimidine ring .

Advanced Research Questions

Q. Q3. How do substituents on the furan and pyrimidine rings influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

Answer: Substituent effects can be analyzed via:

Analog synthesis : Replace the 5-methylfuran group with other heterocycles (e.g., thiophene or pyridine) or modify the ester moiety (e.g., methyl vs. ethyl) .

Biological assays : Test analogs against target enzymes (e.g., dihydrofolate reductase) to correlate substituent hydrophobicity/electron density with inhibition potency.

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic profiles of substituents.

Q. Table 1: Example Substituent Variations and Hypothesized Effects

| Position | Substituent Change | Expected Impact on Activity |

|---|---|---|

| 4 (Furan) | 5-Me → 5-Cl | Increased electrophilicity; potential toxicity |

| 6 (Pyrimidine) | Me → CF₃ | Enhanced metabolic stability |

| Ester Group | Ethyl → Isopropyl | Altered solubility and bioavailability |

Q. Q4. How should researchers address contradictory data regarding the compound’s stability under physiological conditions?

Answer: Contradictions often arise from differing experimental conditions. To resolve this:

- pH-dependent stability assays : Perform accelerated degradation studies in buffers (pH 1.2, 4.5, 7.4) to identify labile functional groups (e.g., ester hydrolysis at acidic pH) .

- Metabolite profiling : Use LC-MS/MS to detect degradation products in simulated gastric/intestinal fluids.

- Control for isomerization : Monitor for keto-enol tautomerism in the tetrahydro-pyrimidine ring via ¹³C NMR .

Experimental Design & Data Analysis

Q. Q5. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Answer: Key considerations include:

- Chiral chromatography : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers post-synthesis.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclocondensation to favor the desired enantiomer .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect racemization in real time.

Q. Q6. How can computational methods enhance the interpretation of spectral data for this compound?

Answer:

- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian 09) to assign complex splitting patterns in the ¹H NMR spectrum.

- Molecular dynamics simulations : Model solvent effects on UV-Vis absorption spectra to validate experimental λₘₐₓ values .

Advanced Characterization Challenges

Q. Q7. What advanced techniques are required to resolve stereochemical uncertainties in the tetrahydro-pyrimidine core?

Answer:

- NOESY/ROESY NMR : Identify spatial proximity between the 4-(5-methylfuryl) group and adjacent protons to confirm relative configuration.

- Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing Cotton effects in the IR spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.